molecular formula C17H19F3N4O2S B215077 5-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyridinamine

5-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyridinamine

Katalognummer B215077
Molekulargewicht: 400.4 g/mol
InChI-Schlüssel: SJSDBLOCMZWPNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyridinamine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the development and activation of B cells, which play a crucial role in the immune system. TAK-659 has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Wirkmechanismus

TAK-659 is a potent and selective inhibitor of BTK, which is a key enzyme involved in the development and activation of B cells. BTK plays a crucial role in the B cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. By inhibiting BTK, TAK-659 blocks the BCR signaling pathway, leading to the inhibition of B cell activation and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. In preclinical studies, TAK-659 has demonstrated significant antitumor activity in B cell malignancies, such as CLL and MCL. TAK-659 has also shown potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting B cell activation and proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of TAK-659 is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for the treatment of B cell malignancies and autoimmune diseases. However, one of the limitations of TAK-659 is its potential toxicity, which requires further investigation in clinical trials.

Zukünftige Richtungen

There are several potential future directions for the research and development of TAK-659. One of the areas of interest is the combination of TAK-659 with other therapeutic agents, such as chemotherapy and immunotherapy, to enhance its antitumor activity. Another potential future direction is the investigation of TAK-659 in the treatment of other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Additionally, further studies are needed to investigate the safety and efficacy of TAK-659 in clinical trials.

Synthesemethoden

The synthesis of TAK-659 involves several steps, starting with the reaction of 2-bromo-3-(trifluoromethyl)pyridine with 4-methylpiperazine to form the intermediate N-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)pyridin-2-amine. This intermediate is then reacted with 4-methylsulfonylbenzenesulfonyl chloride to yield the final product, 5-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyridinamine.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, TAK-659 has shown promising results in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also shown potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

Eigenschaften

Produktname

5-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyridinamine

Molekularformel

C17H19F3N4O2S

Molekulargewicht

400.4 g/mol

IUPAC-Name

5-(4-methylpiperazin-1-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine

InChI

InChI=1S/C17H19F3N4O2S/c1-23-7-9-24(10-8-23)27(25,26)15-5-6-16(21-12-15)22-14-4-2-3-13(11-14)17(18,19)20/h2-6,11-12H,7-10H2,1H3,(H,21,22)

InChI-Schlüssel

SJSDBLOCMZWPNR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)NC3=CC=CC(=C3)C(F)(F)F

Kanonische SMILES

CN1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)NC3=CC=CC(=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.